molecular formula C23H21FN4OS B2435640 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243060-12-9

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2435640
CAS No.: 1243060-12-9
M. Wt: 420.51
InChI Key: KCGGTRIAQPONGZ-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21FN4OS and its molecular weight is 420.51. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c1-15-6-2-3-7-16(15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-9-5-4-8-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGGTRIAQPONGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activities, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3OSC_{19}H_{22}FN_3OS, with a molecular weight of approximately 367.46 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and a fluorophenyl group, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds structurally related to our target compound have shown significant antiproliferative effects against various cancer cell lines. In particular, derivatives with modifications on the piperazine ring demonstrated IC50 values in the low micromolar range against lymphoma cell lines such as SU-DHL-6 and K562, indicating potent antitumor activity .

CompoundCell LineIC50 (µM)Toxicity (CC50 µM)
12eSU-DHL-60.5515.09
12eK5621.6815.09

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of monoamine oxidase (MAO) , which is crucial in the metabolism of neurotransmitters and has implications in neurodegenerative diseases. Specific derivatives have been identified with IC50 values significantly lower than those of established MAO inhibitors, suggesting that structural modifications can enhance potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at the piperazine nitrogen and the aromatic substituents have been explored:

  • Piperazine Substituents : Variations in substituents on the piperazine ring have shown to influence both potency and selectivity towards different biological targets.
  • Aromatic Modifications : The presence of electron-withdrawing groups like fluorine has been correlated with increased binding affinity to target enzymes.

Study 1: Anticancer Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that compounds with a similar core structure exhibited strong cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells. The findings suggest that further exploration of this chemical scaffold could lead to novel anticancer agents.

Study 2: MAO Inhibition

Another investigation focused on the MAO inhibitory activity of related compounds revealed that specific substitutions could enhance selectivity for MAO-B over MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

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